2-Heptyn-4-one, 1-methoxy-
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Overview
Description
2-Heptyn-4-one, 1-methoxy- is an organic compound with the molecular formula C8H12O2. It is also known by its IUPAC name, 1-Methoxy-2-heptyn-4-one. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a heptynone backbone, which includes a triple bond between the second and third carbon atoms and a ketone group at the fourth carbon. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyn-4-one, 1-methoxy- can be achieved through several methods. One common approach involves the reaction of hept-2-yne with methanol in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and the presence of a base to facilitate the formation of the methoxy group.
Industrial Production Methods
Industrial production of 2-Heptyn-4-one, 1-methoxy- often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Heptyn-4-one, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different saturated or unsaturated products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Heptyn-4-one, 1-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Heptyn-4-one, 1-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects on biological systems may involve interactions with enzymes or receptors, leading to changes in cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-heptyn-4-one: A closely related compound with similar structural features.
2-Hepten-4-one: Another heptynone derivative with a double bond instead of a triple bond.
4-Heptanone: A saturated ketone with no triple or double bonds.
Uniqueness
2-Heptyn-4-one, 1-methoxy- is unique due to the presence of both a methoxy group and a triple bond, which confer distinct chemical reactivity and properties. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking these features.
Properties
CAS No. |
32904-88-4 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-methoxyhept-2-yn-4-one |
InChI |
InChI=1S/C8H12O2/c1-3-5-8(9)6-4-7-10-2/h3,5,7H2,1-2H3 |
InChI Key |
MFQMLMJXJHZCCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C#CCOC |
Origin of Product |
United States |
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